Piperazin-1-yl(thiophen-3-yl)acetic acid dihydrochloride
Overview
Description
Piperazin-1-yl(thiophen-3-yl)acetic acid dihydrochloride is a chemical compound with the molecular formula C10H15ClN2O2S and a molecular weight of 299.22 g/mol . It is a white crystalline powder that is soluble in water and organic solvents. This compound has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperazin-1-yl(thiophen-3-yl)acetic acid dihydrochloride typically involves the reaction of thiophene-3-carboxylic acid with piperazine in the presence of a suitable coupling agent . The reaction is carried out under controlled conditions, often involving the use of solvents such as toluene or dichloromethane. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent product quality and high yield. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common in industrial settings to achieve the required purity levels .
Chemical Reactions Analysis
Types of Reactions
Piperazin-1-yl(thiophen-3-yl)acetic acid dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran (THF) or diethyl ether.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
Piperazin-1-yl(thiophen-3-yl)acetic acid dihydrochloride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Piperazin-1-yl(thiophen-3-yl)acetic acid dihydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Piperazin-1-yl(thiophen-3-yl)acetic acid dihydrochloride can be compared with other similar compounds, such as:
Piperazin-1-yl(benzothiazol-2-yl)acetic acid: Similar structure but with a benzothiazole ring instead of a thiophene ring.
Piperazin-1-yl(indol-3-yl)acetic acid:
Piperazin-1-yl(quinolin-3-yl)acetic acid: Features a quinoline ring, which imparts unique characteristics and applications.
The uniqueness of this compound lies in its specific combination of the piperazine and thiophene moieties, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
2-piperazin-1-yl-2-thiophen-3-ylacetic acid;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2S.2ClH/c13-10(14)9(8-1-6-15-7-8)12-4-2-11-3-5-12;;/h1,6-7,9,11H,2-5H2,(H,13,14);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KANBJXNZTXRVSC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(C2=CSC=C2)C(=O)O.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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